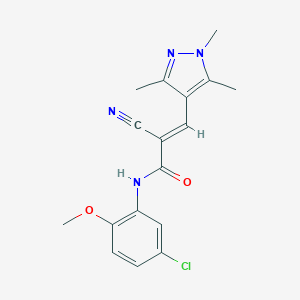![molecular formula C17H25N3O2 B455805 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide CAS No. 438220-49-6](/img/structure/B455805.png)
2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed and synthesized as potential BRD4 inhibitors . The structure-activity relationship (SAR) was discussed in detail .
Molecular Structure Analysis
The molecular structure of “2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide” is complex. The binding mode of similar compounds with BRD4 was examined through molecular docking . The 3,5-dimethylisoxazole moiety of these compounds did not align with the WPF shelf but formed a hydrogen bond with Met149 .
Scientific Research Applications
1. Inhibition of BRD4 in Cancer Therapy The compound’s derivatives have been studied for their inhibitory activities against BRD4, a protein associated with cancer progression. This suggests potential applications in developing targeted therapies for various cancer types, including triple-negative breast cancer (TNBC) .
Structural Analysis and Drug Design
The crystal structure and spectroscopic characterization of isoxazole derivatives provide insights into their molecular interactions. This information is crucial for drug design and optimization, particularly in understanding how structural changes can affect biological activity .
Computational Chemistry
Derivatives of the compound have been subjected to Density Functional Theory (DFT) studies to calculate optimized molecular structures. Such computational analyses are essential for predicting the reactivity and properties of potential pharmaceuticals .
Crystallography
Detailed crystal structure analysis of diphenylamine derivatives, related to the compound , aids in the understanding of molecular geometry and intermolecular forces, which are vital for drug formulation and material science applications .
Synthesis of Novel Compounds
The synthesis process of the compound’s derivatives can lead to the discovery of novel compounds with unique properties, which can be applied in various fields such as medicinal chemistry and materials science .
Pharmacological Research
Given the compound’s relevance in inhibiting BRD4, it may be involved in pharmacological research aimed at discovering new therapeutic agents that can modulate epigenetic regulators involved in disease states .
Biochemical Assays
The compound’s derivatives could be used in biochemical assays to study protein interactions, enzyme inhibition, and other biochemical pathways relevant to disease mechanisms and therapeutic interventions .
Molecular Docking Studies
The structural information obtained from crystallography and DFT studies can be utilized in molecular docking simulations to predict how the compound or its derivatives might interact with biological targets, which is a critical step in drug discovery .
Mechanism of Action
Target of Action
The primary target of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide is BRD4 , a bromodomain-containing protein . BRD4 plays a crucial role in cancer therapy, particularly in the treatment of TNBC .
Mode of Action
The compound interacts with BRD4, exhibiting potent inhibitory effects . It’s hypothesized that the compound might interact with targets other than BRD4, potentially interfering with cellular DNA damage repair mechanisms .
Biochemical Pathways
The compound affects the BRD4 pathway, leading to significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in a moderate inhibitory effect on PARP1 .
Pharmacokinetics
Its bioavailability is suggested by its significant inhibitory effects on brd4 .
Result of Action
The compound modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Action Environment
The compound’s effectiveness in inhibiting brd4 suggests that it can function effectively within the cellular environment .
properties
IUPAC Name |
2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-adamantyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-10-15(11(2)22-20-10)17-6-12-3-13(7-17)5-16(4-12,9-17)8-14(21)19-18/h12-13H,3-9,18H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRYKLXMGPICTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)

![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)

![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)
![2-ethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]hexanamide](/img/structure/B455733.png)



![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)
![Ethyl 2-[(2,3-diphenylacryloyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455740.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide](/img/structure/B455741.png)

